molecular formula C20H43NO9S B8266010 HS-PEG9-CH2CH2NH2.HCl

HS-PEG9-CH2CH2NH2.HCl

Cat. No.: B8266010
M. Wt: 473.6 g/mol
InChI Key: FPIDVZJGVXTRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HS-PEG9-CH2CH2NH2.HCl is a heterobifunctional polyethylene glycol derivative. It consists of a polyethylene glycol chain with nine ethylene glycol units, terminated with a thiol group on one end and an amino group on the other end, which is further converted to its hydrochloride salt form. This compound is widely used in bioconjugation, drug delivery, and surface modification applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HS-PEG9-CH2CH2NH2.HCl typically involves the following steps:

    Polyethylene Glycol Activation: Polyethylene glycol is activated by reacting with a suitable activating agent such as p-toluenesulfonyl chloride to form a tosylated intermediate.

    Thiol Introduction: The tosylated intermediate is then reacted with a thiol-containing compound, such as thiourea, to introduce the thiol group.

    Amino Group Introduction: The other end of the polyethylene glycol chain is reacted with ethylenediamine to introduce the amino group.

    Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Various electrophiles such as acyl chlorides, isocyanates, and aldehydes.

Major Products:

Scientific Research Applications

HS-PEG9-CH2CH2NH2.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of HS-PEG9-CH2CH2NH2.HCl involves its ability to form stable covalent bonds with various biomolecules and surfaces. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amino group can form amide bonds with carboxyl groups. These interactions facilitate the conjugation of polyethylene glycol to biomolecules, enhancing their stability, solubility, and bioavailability .

Comparison with Similar Compounds

    HS-PEG8-CH2CH2NH2.HCl: Similar structure but with eight ethylene glycol units.

    HS-PEG10-CH2CH2NH2.HCl: Similar structure but with ten ethylene glycol units.

    HS-PEG9-CH2CH2OH: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness: HS-PEG9-CH2CH2NH2.HCl is unique due to its specific chain length and functional groups, which provide a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and modifications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO9S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h31H,1-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIDVZJGVXTRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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